

The Enduring Scaffold: A Technical Guide to Pyridazinone Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: *5-Iodo-2,3-dihydropyridazin-3-one*

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The pyridazinone core, a six-membered heterocyclic scaffold, has firmly established itself as a "magic moiety" in medicinal chemistry.^[1] Its versatile structure allows for substitutions at various positions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.^{[2][3][4]} This technical guide provides an in-depth review of pyridazinone derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action across key therapeutic areas. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Synthetic Strategies for Pyridazinone Scaffolds

The construction of the pyridazinone ring is most commonly achieved through the condensation of γ -keto acids or their ester analogs with hydrazine hydrate or its derivatives.^[5] This versatile reaction allows for the introduction of a wide array of substituents on the pyridazinone core, significantly influencing the pharmacological profile of the resulting compounds. Another prevalent method involves the reaction of 2(3H)-furanones with hydrazine hydrate, which proceeds through a ring-opening and subsequent intramolecular cyclization.

General Experimental Protocol: Synthesis from a γ -Keto Acid

This protocol outlines the synthesis of a 6-substituted-4,5-dihydropyridazin-3(2H)-one from a corresponding β -aroylepropionic acid.

Step 1: Synthesis of β -Aroylpropionic Acid

A Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride in the presence of a Lewis acid, such as aluminum chloride, yields the corresponding β -aroylepropionic acid.^[3]
^[6]

- Procedure: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., benzene or nitrobenzene), succinic anhydride is added portion-wise. The appropriate aromatic hydrocarbon is then added, and the mixture is heated. After completion of the reaction, the mixture is poured into ice-cold hydrochloric acid. The resulting solid is filtered, washed, and recrystallized to yield the pure β -aroylepropionic acid.

Step 2: Cyclization to 6-substituted-4,5-dihydropyridazin-3(2H)-one

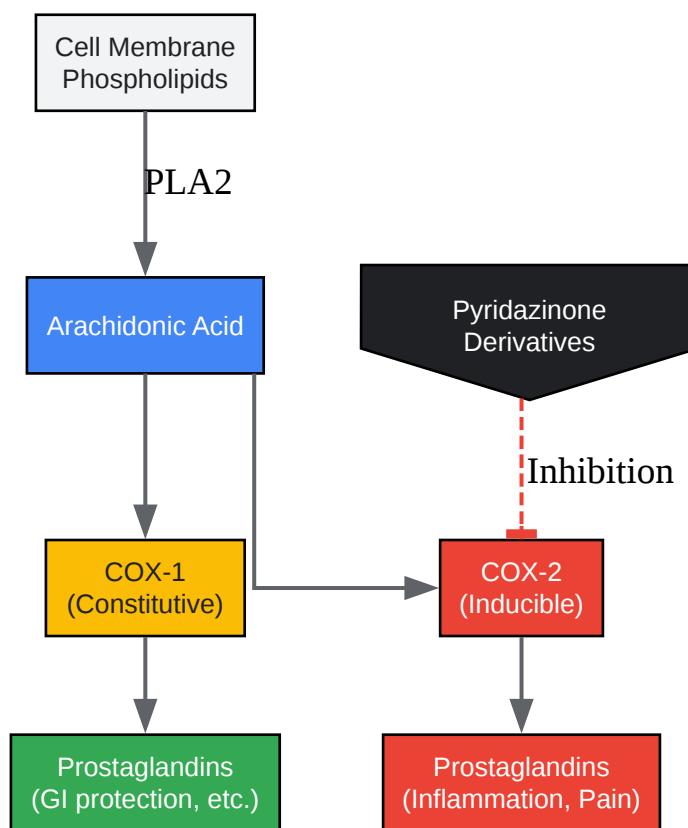
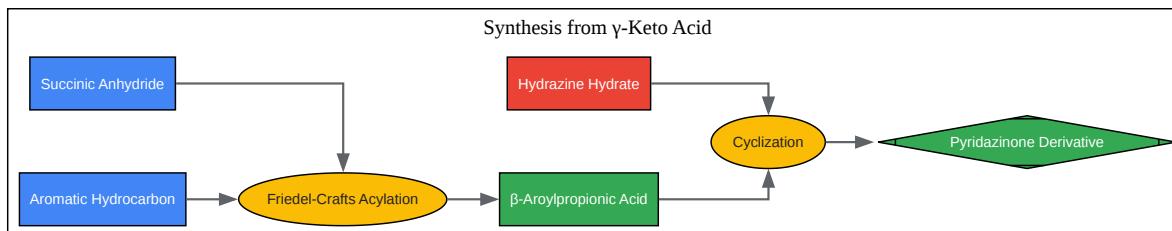
The synthesized β -aroylepropionic acid is then cyclized with hydrazine hydrate.^{[3][6]}

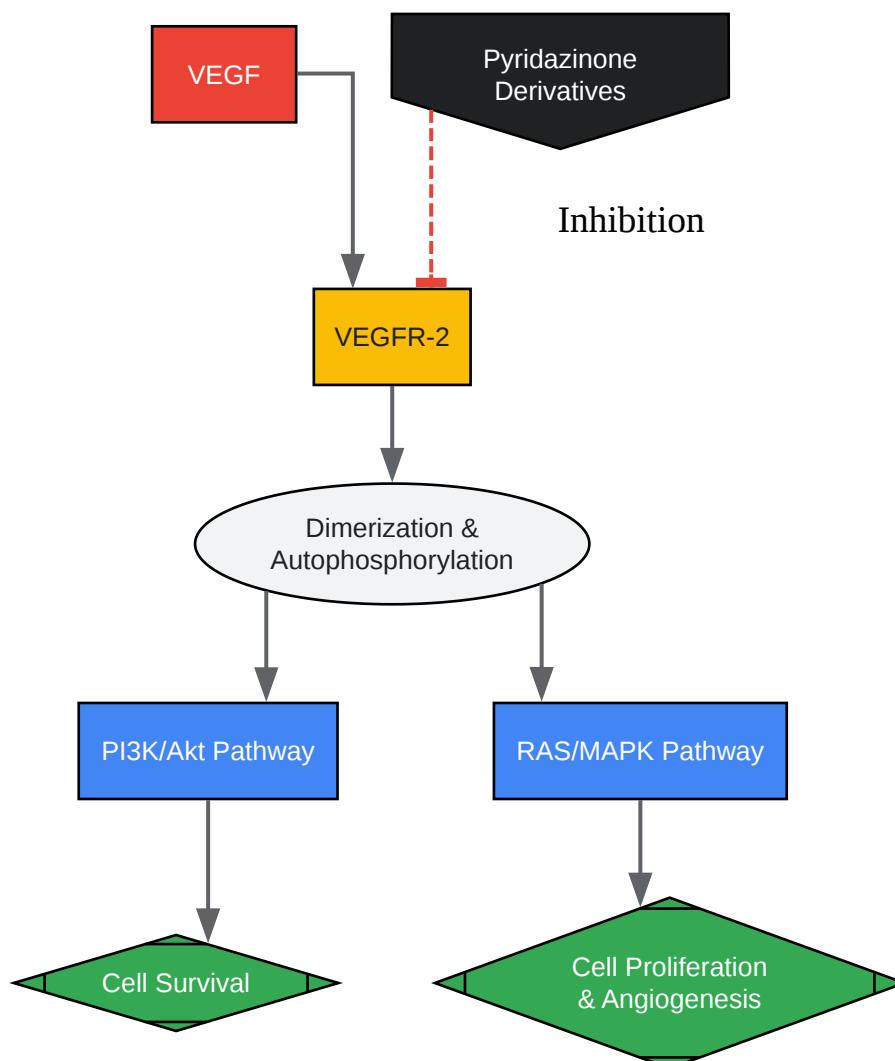
- Procedure: A mixture of the β -aroylepropionic acid and hydrazine hydrate in a suitable solvent, such as ethanol, is refluxed for several hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to afford the desired 6-substituted-4,5-dihydropyridazin-3(2H)-one.

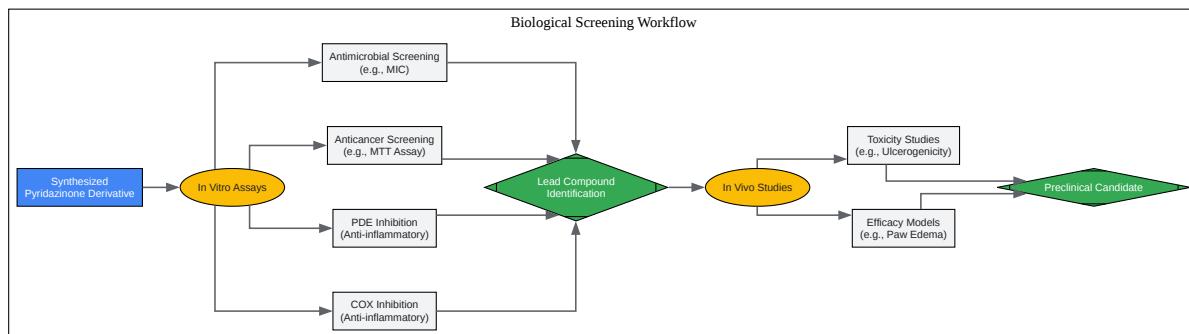
General Experimental Protocol: Synthesis from a 2(3H)-Furanone

This protocol describes the synthesis of pyridazinone derivatives from 2(3H)-furanones.

- Procedure: The 2(3H)-furanone derivative is dissolved in absolute ethanol. Hydrazine hydrate is added dropwise with stirring. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. For cyclization of the intermediate hydrazide, the solid is suspended in ethanol or acetic acid with a catalytic amount of acid and refluxed until the reaction is complete, as monitored by TLC. The final pyridazinone derivative is then isolated by filtration.







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